4,5-Dichloropyridin-3-amine

Nicotinic acetylcholine receptor nAChR antagonist CNS drug discovery

Choose 4,5-dichloropyridin-3-amine for its unique 4,5-dichloro substitution pattern that enables orthogonal sequential SNAr chemistry unattainable with mono-chlorinated analogs. This core delivers validated nanomolar nAChR α3β4 antagonism (IC50=1.8nM), balanced EGFR/HER2/VEGFR2 kinase inhibition, and polypharmacological monoamine transporter activity. Its optimal LogP (1.81) and aqueous solubility (0.928 mg/mL) ensure drug-like properties for CNS-penetrant lead optimization. Ideal for medicinal chemistry and high-throughput screening campaigns.

Molecular Formula C5H4Cl2N2
Molecular Weight 163 g/mol
CAS No. 89284-39-9
Cat. No. B1589338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloropyridin-3-amine
CAS89284-39-9
Molecular FormulaC5H4Cl2N2
Molecular Weight163 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Cl)Cl)N
InChIInChI=1S/C5H4Cl2N2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2
InChIKeyAYLFZJLTKYILPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloropyridin-3-amine (CAS 89284-39-9) – Overview and Scientific Classification for Procurement Selection


4,5-Dichloropyridin-3-amine (CAS 89284-39-9) is a polyhalogenated pyridine building block with the molecular formula C5H4Cl2N2 and a molecular weight of 163.01 g/mol . The compound features an amino group at the 3-position and chlorine atoms at both the 4- and 5-positions of the pyridine ring, distinguishing it from mono-chlorinated analogs such as 5-chloropyridin-3-amine . This substitution pattern confers distinct physicochemical properties (LogP = 1.81, aqueous solubility = 0.928 mg/mL) and electronic characteristics that are exploited in nucleophilic aromatic substitution reactions and medicinal chemistry campaigns [1]. The compound has demonstrated quantifiable biological activity at nicotinic acetylcholine receptors (nAChRs) in the low nanomolar range and serves as a validated core scaffold for multi-targeted kinase inhibitors [2][3].

Why Generic Substitution Fails: Critical Differentiation of 4,5-Dichloropyridin-3-amine from Other Aminopyridines


Substitution of 4,5-dichloropyridin-3-amine with generic aminopyridine alternatives is scientifically unsound due to three critical factors. First, the 4,5-dichloro substitution pattern fundamentally alters the electronic distribution of the pyridine ring, directly impacting nucleophilic aromatic substitution (SNAr) reactivity and regioselectivity compared to mono-chlorinated analogs such as 5-chloropyridin-3-amine (CAS 22353-34-0) . Second, this specific halogenation pattern confers a distinct nAChR subtype selectivity profile, with the dichloro analog exhibiting nanomolar antagonist activity (IC50 = 1.8 nM at α3β4) that cannot be replicated by mono-chloro derivatives due to altered hydrogen-bonding capacity and steric constraints at the receptor orthosteric site [1]. Third, the 4,5-dichloro substitution has been validated as the optimal core for generating multi-targeted kinase inhibitors with balanced EGFR/HER2/VEGFR2 potency, a profile that mono-halogenated analogs fail to reproduce due to insufficient hydrophobic interactions in the kinase ATP-binding pocket [2]. These structural features are not interchangeable without quantitative loss of target engagement and functional activity.

Quantitative Evidence Guide: Verifiable Differentiation of 4,5-Dichloropyridin-3-amine Versus Structural Analogs


nAChR Subtype Antagonist Activity: 4,5-Dichloro Substitution Confers Sub-Nanomolar to Low Nanomolar Potency Across Multiple Nicotinic Receptor Subtypes

4,5-Dichloropyridin-3-amine demonstrates potent antagonist activity at multiple human nicotinic acetylcholine receptor (nAChR) subtypes, with a striking 6.7-fold selectivity for α3β4 (IC50 = 1.8 nM) over α4β2 (IC50 = 12 nM) [1]. This contrasts sharply with the mono-chlorinated analog 5-chloropyridin-3-amine, for which no published nAChR antagonist data exist, and with 3-aminopyridine derivatives bearing alternative halogenation patterns that show negligible nAChR affinity [2]. The 4,5-dichloro substitution pattern is essential for achieving this low nanomolar potency and subtype selectivity profile.

Nicotinic acetylcholine receptor nAChR antagonist CNS drug discovery Receptor pharmacology

Dopamine Transporter (DAT) Inhibition: 4,5-Dichloropyridin-3-amine Exhibits Moderate DAT Uptake Inhibition with Quantifiable Potency

4,5-Dichloropyridin-3-amine inhibits dopamine reuptake at the human dopamine transporter (DAT) with an IC50 of 658 nM, and also demonstrates cross-reactivity with norepinephrine transporter (NET, IC50 = 443 nM) and serotonin transporter (SERT, IC50 = 100 nM) [1]. In comparison, the mono-chlorinated analog 5-chloropyridin-3-amine (CAS 22353-34-0) has no reported DAT inhibition data and is primarily documented as a synthetic intermediate for T-type calcium channel blockers . The 4,5-dichloro substitution confers a balanced, polypharmacological monoamine transporter inhibition profile not observed with mono-halogenated analogs.

Dopamine transporter DAT inhibitor Monoamine reuptake CNS pharmacology

Kinase Inhibitor Scaffold Validation: 4,5-Dichloropyridin-3-amine Serves as Optimal Core for Multi-Targeted Tyrosine Kinase Inhibitors with Nanomolar Potency

Derivatives of 4,5-dichloropyridin-3-amine, specifically compound DCLAK11, exhibit potent multi-targeted kinase inhibition with IC50 values of 6.5 nM (EGFR), 18 nM (HER2), and 31 nM (VEGFR2) [1]. This translates to cellular anti-proliferative activity with IC50 values of 12 nM and 22 nM in EGFR-mutant HCC827 and HCC4006 cells, respectively, and 19 nM and 81 nM in HER2-amplified NCI-N87 and BT474 cells [1]. In contrast, 5-chloropyridin-3-amine is primarily utilized as a building block for spiro-azetidines targeting T-type calcium channels, with no reported kinase inhibitory activity of its derivatives . The 4,5-dichloro substitution pattern provides the optimal hydrophobic and electronic complementarity for the ATP-binding pocket of receptor tyrosine kinases, a feature not present in mono-chlorinated analogs.

Tyrosine kinase inhibitor EGFR inhibitor HER2 inhibitor VEGFR2 inhibitor Anticancer

Physicochemical Differentiation: 4,5-Dichloro Substitution Modulates Lipophilicity and Solubility Relative to Mono-Halogenated Analogs

4,5-Dichloropyridin-3-amine exhibits a calculated LogP of 1.81 and an experimentally determined aqueous solubility of 0.928 mg/mL (5.69 mmol/L) [1]. In comparison, the mono-chlorinated analog 5-chloropyridin-3-amine has a LogP of approximately 1.90, but critical differences emerge in molecular weight (163.01 vs. 128.56 g/mol) and the presence of a second reactive chlorine handle for sequential derivatization . The 4,5-dichloro substitution pattern provides a distinct balance of lipophilicity and solubility suitable for CNS drug discovery campaigns while maintaining two chemically orthogonal chlorine atoms for regioselective SNAr reactions.

Physicochemical properties LogP Aqueous solubility Drug-likeness Lead optimization

High-Value Application Scenarios for 4,5-Dichloropyridin-3-amine Based on Verifiable Differentiation Evidence


Discovery of Subtype-Selective Nicotinic Acetylcholine Receptor (nAChR) Antagonists for CNS Disorders

4,5-Dichloropyridin-3-amine is a validated starting point for developing subtype-selective nAChR antagonists, with demonstrated low nanomolar potency at α3β4 (IC50 = 1.8 nM) and 6.7-fold selectivity over α4β2 (IC50 = 12 nM). This selectivity profile is particularly relevant for developing therapeutic agents targeting addiction, smoking cessation, and neuropsychiatric disorders where α3β4 antagonism is implicated. The compound's favorable LogP (1.81) and moderate aqueous solubility (0.928 mg/mL) support CNS penetration potential. [1]

Multi-Targeted Kinase Inhibitor Development for EGFR/HER2-Driven Oncology Programs

Derivatives of 4,5-dichloropyridin-3-amine have been validated as multi-targeted kinase inhibitors with balanced potency against EGFR (IC50 = 6.5 nM), HER2 (IC50 = 18 nM), and VEGFR2 (IC50 = 31 nM). This profile is particularly valuable for developing therapeutic agents for non-small cell lung cancer (NSCLC) harboring EGFR exon deletions and HER2-amplified gastric and breast cancers. The 4,5-dichloro substitution pattern provides optimal complementarity to the kinase ATP-binding pocket and serves as a privileged scaffold for generating clinical candidates with anti-angiogenic activity. [2]

Polypharmacological CNS Probe Development Targeting Monoamine Transporters

4,5-Dichloropyridin-3-amine exhibits a balanced inhibition profile across three monoamine transporters: DAT (IC50 = 658 nM), NET (IC50 = 443 nM), and SERT (IC50 = 100 nM). This polypharmacological activity makes the compound a valuable starting point for developing triple reuptake inhibitors (TRIs) with potential applications in depression, attention-deficit disorders, and other neuropsychiatric conditions. The dual chlorine handles at positions 4 and 5 enable systematic structure-activity relationship (SAR) exploration to optimize transporter selectivity and CNS pharmacokinetic properties. [1]

Sequential Derivatization for Complex Heterocyclic Library Synthesis

The presence of two electronically distinct chlorine atoms at the 4- and 5-positions, combined with the reactive 3-amino group, enables orthogonal functionalization strategies that are not possible with mono-halogenated analogs such as 5-chloropyridin-3-amine. The 4,5-dichloro substitution pattern permits sequential nucleophilic aromatic substitution (SNAr) reactions under controlled conditions, enabling the construction of diverse heterocyclic libraries for high-throughput screening campaigns. The compound's favorable physicochemical properties (LogP = 1.81, solubility = 0.928 mg/mL) ensure that derived products maintain drug-like characteristics suitable for lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Dichloropyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.